7,8-Dimethoxy-2-methyl-4H-chromen-4-one
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Overview
Description
Preparation Methods
The synthesis of 7,8-Dimethoxy-2-methyl-4H-chromen-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 2-hydroxyacetophenone with dimethyl sulfate in the presence of a base to form the intermediate compound, which is then cyclized to produce the desired chromenone structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7,8-Dimethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The methoxy groups on the chromenone ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7,8-Dimethoxy-2-methyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of dyes, fragrances, and other industrial products[][3].
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various cellular processes .
Comparison with Similar Compounds
7,8-Dimethoxy-2-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:
7,8-Dihydroxy-2-methyl-4H-chromen-4-one: This compound has hydroxyl groups instead of methoxy groups, which may result in different chemical and biological properties.
7,8-Dimethoxy-4-methyl-2H-chromen-2-one: This compound has a different substitution pattern on the chromenone ring, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
7,8-dimethoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C12H12O4/c1-7-6-9(13)8-4-5-10(14-2)12(15-3)11(8)16-7/h4-6H,1-3H3 |
InChI Key |
RZYSMUQBFCIUGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2)OC)OC |
Origin of Product |
United States |
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